
DBeQ
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Research Applications
DBeQ has been identified as a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma, cervical carcinoma, and renal carcinoma. Its efficacy is notably higher compared to normal human cells, indicating selective cytotoxicity towards cancerous cells. The following table summarizes key findings from studies on this compound's anticancer properties:
Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|
Multiple Myeloma | 1.5 | Induces caspases-3 and -7 rapidly |
Cervical Carcinoma | 2.6 | Inhibits autophagic degradation |
Renal Carcinoma | 2.3 | Blocks ERAD pathways |
Case Study: Multiple Myeloma
In a study involving RPMI8226 multiple myeloma cells, this compound demonstrated a five-fold increase in activity compared to normal lung fibroblasts. The compound induced apoptosis through the activation of executioner caspases, highlighting its potential as a therapeutic agent in treating resistant cancer types .
Structure-Activity Relationship (SAR) Studies
Research has focused on optimizing this compound derivatives to enhance its potency and selectivity. The structure-activity relationship studies indicate that modifications to the quinazoline backbone and benzylamine pharmacophore can lead to more effective inhibitors of p97. Notable derivatives include ML-240, which shows improved binding affinity and biological activity against various cancer models .
Potential Off-Target Effects
While this compound is primarily targeted at p97 ATPase, studies have evaluated its off-target effects on protein kinases using activity-based proteomics. Results indicated minimal inhibition of kinases at therapeutic concentrations, suggesting that this compound's effects are largely specific to its intended target .
Future Directions in Research
The ongoing exploration of this compound's applications extends beyond oncology into areas such as neurodegenerative diseases and metabolic disorders where p97 plays a crucial role in cellular homeostasis and protein quality control. Future research may focus on:
- Developing more potent derivatives with reduced side effects.
- Investigating combination therapies with existing chemotherapeutics.
- Exploring the role of this compound in modulating autophagic pathways in neurodegenerative conditions.
Mecanismo De Acción
La N2,N4-Dibencilquinazolina-2,4-diamina ejerce sus efectos inhibiendo selectivamente la enzima ATPasa p97. Esta inhibición es ATP-competitiva, lo que significa que el compuesto compite con el ATP por la unión al sitio activo de la enzima. Al unirse al sitio ATPasa del dominio D2 de la p97, la N2,N4-Dibencilquinazolina-2,4-diamina bloquea efectivamente la actividad de la enzima, lo que lleva a la acumulación de proteínas ubiquitinadas y la inducción de apoptosis en células cancerosas .
Análisis Bioquímico
Biochemical Properties
DBeQ interacts with the ATPase p97, blocking its function . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to p97 . By inhibiting p97, this compound affects the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters . These reporters are proteins that are tagged with ubiquitin, a small protein that signals for protein degradation, and are used to monitor the activity of the ubiquitin-proteasome system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 . These caspases are crucial for the process of apoptosis, or programmed cell death . In addition, this compound impairs both ubiquitin-dependent and autophagic protein clearance pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with p97. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of p97, preventing ATP from binding and thus blocking the function of p97 . This leads to the impairment of processes that depend on p97, including the degradation of proteins tagged for destruction by the ubiquitin-proteasome system .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By inhibiting p97, this compound affects the degradation of proteins that are tagged with ubiquitin, a marker for proteins that are destined to be degraded .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as an inhibitor of p97, it can be inferred that this compound would be found wherever p97 is located within the cell. p97 is a cytosolic protein but can also associate with various cellular structures, including the endoplasmic reticulum .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N2,N4-Dibencilquinazolina-2,4-diamina implica la reacción de 2,4-diaminoquinazolina con bromuro de bencilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para la N2,N4-Dibencilquinazolina-2,4-diamina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar vasos de reacción más grandes e implementar técnicas de purificación como la recristalización o la cromatografía para obtener un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La N2,N4-Dibencilquinazolina-2,4-diamina principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino en el anillo de quinazolina. Estas reacciones pueden ser facilitadas por varios reactivos y condiciones .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Bromuro de bencilo en presencia de una base como el carbonato de potasio.
Oxidación y Reducción:
Principales Productos Formados
El principal producto formado a partir de la reacción de sustitución de 2,4-diaminoquinazolina con bromuro de bencilo es la N2,N4-Dibencilquinazolina-2,4-diamina. Otros productos potenciales dependerían de los reactivos y condiciones específicos utilizados en reacciones posteriores .
Comparación Con Compuestos Similares
La N2,N4-Dibencilquinazolina-2,4-diamina es única en su inhibición selectiva de la ATPasa p97 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
NMS-873: Otro inhibidor de la ATPasa p97, pero con un mecanismo de acción diferente.
ML240: Un inhibidor de la ATPasa p97 con características estructurales y propiedades de unión distintas.
CB-5083: Un potente inhibidor de la ATPasa p97 con aplicaciones en terapia contra el cáncer
La N2,N4-Dibencilquinazolina-2,4-diamina destaca por su inhibición reversible y ATP-competitiva, lo que la convierte en una herramienta valiosa para estudiar el papel de la ATPasa p97 en varios procesos celulares .
Actividad Biológica
DBeQ, scientifically known as 2,N4-dibenzylquinazoline-2,4-diamine, is a selective and reversible inhibitor of the p97 ATPase (also known as VCP or Cdc48 in yeast). This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and protein degradation pathways. The following sections detail the biological activity of this compound, including its mechanism of action, effects on apoptosis, and interactions with various cellular processes.
This compound acts primarily by inhibiting the ATPase activity of p97. It has been characterized as an ATP-competitive inhibitor with an IC50 value ranging from 1.5 μM to 3.2 μM, depending on the specific assay conditions used . The inhibition of p97 disrupts several crucial cellular processes:
- Ubiquitin-Dependent Degradation : this compound impairs the degradation pathways that rely on p97, such as endoplasmic reticulum-associated degradation (ERAD) and ubiquitin fusion degradation .
- Autophagy : It blocks the maturation of autophagosomes and prevents the degradation of autophagic substrates like LC3-II, indicating that this compound inhibits autophagic flux rather than inducing autophagy itself .
Table 1: Summary of this compound's Inhibitory Effects
Cellular Process | Effect of this compound | IC50 Value |
---|---|---|
p97 ATPase Activity | Inhibition | 1.5 μM |
Ubiquitin Fusion Degradation | Impairment | 2.6 μM |
Autophagic Flux (LC3-II Stabilization) | Blockage | 15 μM |
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines more effectively than in non-cancerous cells. The compound activates executioner caspases-3 and -7 within hours of treatment. In HeLa cells, for instance, this compound rapidly promotes caspase activation, demonstrating a preference for the intrinsic apoptotic pathway via caspase-9 over the extrinsic pathway via caspase-8 .
Case Study: Apoptosis Induction in Cancer Cells
In a comparative study involving multiple myeloma cells (RPMI8226) and normal human fetal lung fibroblasts (MRC5), this compound exhibited a five-fold higher potency against cancer cells compared to normal cells. This selectivity suggests potential therapeutic applications in targeting malignant cells while sparing normal tissues .
Table 2: Caspase Activation by this compound
Cell Line | Caspase Activated | Time to Activation | Relative Potency |
---|---|---|---|
HeLa | Caspase-3, -7 | 2 hours | High |
RPMI8226 | Caspase-3, -7 | 2 hours | Very High |
MRC5 | Minimal | Not Significant | Low |
Interaction with Bacterial Systems
Recent studies have also explored the effects of this compound on bacterial systems, particularly its interaction with ClpB and DnaK chaperone systems in Escherichia coli. This compound was found to inhibit ClpB's casein-activated ATPase activity with an IC50 around 5 μM and reduced the reactivation of aggregated proteins . This suggests that this compound's biological activity extends beyond mammalian systems to include significant effects on bacterial protein homeostasis.
Table 3: Effects of this compound on Bacterial Chaperone Systems
Chaperone System | Effect Observed | IC50 Value |
---|---|---|
ClpB | Inhibition of ATPase | ~5 μM |
DnaK | Inhibition of chaperone activity | ~100 μM |
Propiedades
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177355-84-9 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177355-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.